![molecular formula C16H23ClN2O B13981769 1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound that features a piperidine ring substituted with a benzyl-ethyl-amino group and a chloro-ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amines and ketones, under acidic or basic conditions.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using alkyl halides in the presence of a base.
Attachment of the Chloro-Ethanone Moiety: The final step involves the reaction of the substituted piperidine with chloroacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperidines with various functional groups.
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Industrial Applications: Utilized in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Benzyl-amino)-piperidin-1-yl]-2-chloro-ethanone: Similar structure but lacks the ethyl group.
1-[4-(Ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone: Similar structure but lacks the benzyl group.
1-[4-(Methyl-amino)-piperidin-1-yl]-2-chloro-ethanone: Similar structure but has a methyl group instead of benzyl and ethyl groups.
Uniqueness
1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone is unique due to the presence of both benzyl and ethyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Eigenschaften
Molekularformel |
C16H23ClN2O |
|---|---|
Molekulargewicht |
294.82 g/mol |
IUPAC-Name |
1-[4-[benzyl(ethyl)amino]piperidin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C16H23ClN2O/c1-2-18(13-14-6-4-3-5-7-14)15-8-10-19(11-9-15)16(20)12-17/h3-7,15H,2,8-13H2,1H3 |
InChI-Schlüssel |
CZTVUYNBYJFFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)
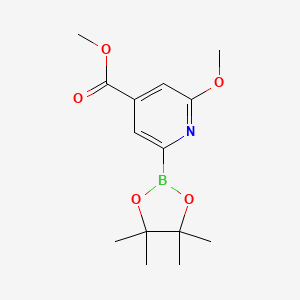
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
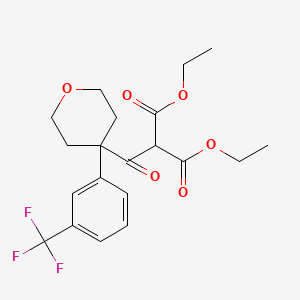

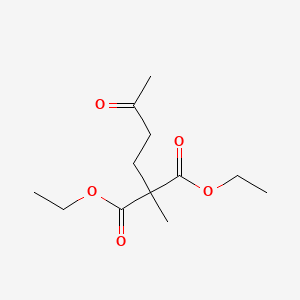
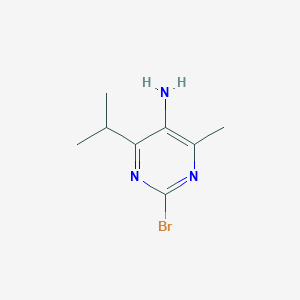
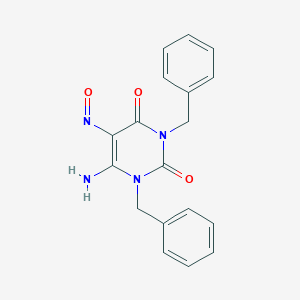

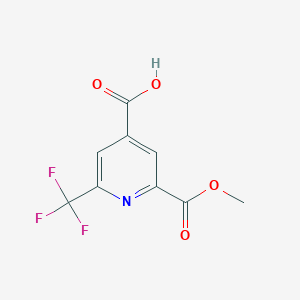
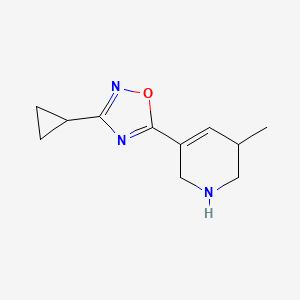
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
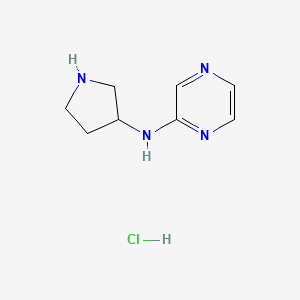
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)
